molecular formula C11H10O4 B14705068 4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one CAS No. 23664-27-9

4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one

Cat. No.: B14705068
CAS No.: 23664-27-9
M. Wt: 206.19 g/mol
InChI Key: OHSXXZQFOGIIIA-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyran derivatives, specifically a type of coumarin. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This compound is characterized by its two hydroxyl groups at positions 4 and 5, and two methyl groups at positions 3 and 7 on the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,7-dimethyl-4-hydroxycoumarin with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-3,7-dimethyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity, allowing it to act as an antioxidant by scavenging free radicals. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Its interaction with DNA and proteins also contributes to its anticancer properties by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups enhances its reactivity and potential for various applications in research and industry.

Properties

CAS No.

23664-27-9

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4,5-dihydroxy-3,7-dimethylchromen-2-one

InChI

InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-11(14)6(2)10(9)13/h3-4,12-13H,1-2H3

InChI Key

OHSXXZQFOGIIIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=O)C(=C2O)C)O

Origin of Product

United States

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